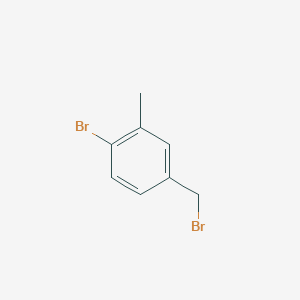

1-Bromo-4-(bromomethyl)-2-methylbenzene

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-bromo-4-(bromomethyl)-2-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8Br2/c1-6-4-7(5-9)2-3-8(6)10/h2-4H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWOKZNRRLJXSAA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)CBr)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8Br2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10474177 | |

| Record name | 1-Bromo-4-(bromomethyl)-2-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10474177 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27561-51-9 | |

| Record name | 1-Bromo-4-(bromomethyl)-2-methylbenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=27561-51-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Bromo-4-(bromomethyl)-2-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10474177 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-bromo-4-(bromomethyl)-2-methylbenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

"1-Bromo-4-(bromomethyl)-2-methylbenzene" CAS number

An In-Depth Technical Guide to 1-Bromo-4-(bromomethyl)-2-methylbenzene

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a bifunctional aromatic compound with significant utility in synthetic organic chemistry. Designed for researchers, scientists, and professionals in drug development, this document delves into the compound's core properties, synthesis, reactivity, and applications, grounding all claims in authoritative data and field-proven insights.

Core Identity and Physicochemical Properties

This compound (CAS Number: 27561-51-9 ) is a substituted toluene derivative featuring two bromine atoms with distinct chemical reactivities.[1][2] The presence of a highly reactive benzylic bromide and a less reactive aryl bromide on the same scaffold makes it a strategic building block for the sequential introduction of different functionalities. This dual reactivity is the cornerstone of its utility in constructing complex molecular architectures.

The fundamental properties of this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 27561-51-9 | [1][3] |

| Molecular Formula | C₈H₈Br₂ | [1] |

| Molecular Weight | 263.96 g/mol | [1] |

| Physical Form | Solid or liquid | |

| Melting Point | 26-27 °C | [3][4] |

| Boiling Point | 275.4 °C (at 760 mmHg) | [4] |

| InChI Key | CWOKZNRRLJXSAA-UHFFFAOYSA-N | [1] |

Synthesis Protocol and Mechanistic Considerations

The most common and efficient synthesis of this compound involves the bromination of the corresponding alcohol, (4-Bromo-3-methylphenyl)methanol. The Appel reaction, utilizing triphenylphosphine (PPh₃) and carbon tetrabromide (CBr₄), is a preferred method due to its high yield and mild reaction conditions.[3][4]

Causality in Experimental Design:

-

Solvent Choice: Anhydrous dichloromethane (CH₂Cl₂) is used as it is a polar aprotic solvent that effectively dissolves the reactants without participating in the reaction. Its low boiling point simplifies removal during work-up.

-

Temperature Control: The reaction is initiated at 0°C by portion-wise addition of PPh₃. This is a critical step to control the initial exotherm of the reaction as the highly reactive phosphorus ylide is formed, preventing potential side reactions.

-

Reagent Stoichiometry: A slight excess of PPh₃ and CBr₄ ensures the complete conversion of the starting alcohol, driving the reaction to completion.

-

Work-up and Purification: The reaction is quenched with water. The triphenylphosphine oxide byproduct, which is sparingly soluble in non-polar solvents, can be largely removed by filtration after concentration and trituration with a solvent like ether.[4] Final purification via column chromatography is essential to remove residual phosphine oxide and other impurities, yielding the product with high purity.

Detailed Experimental Protocol: Synthesis via Appel Reaction

-

Dissolve (4-Bromo-3-methylphenyl)methanol (1 equivalent, e.g., 14.4 g, 71.6 mmol) in anhydrous CH₂Cl₂ (e.g., 150 mL) in a round-bottom flask equipped with a magnetic stirrer under an inert atmosphere (Nitrogen or Argon).

-

Add carbon tetrabromide (1.1 equivalents, e.g., 26.1 g, 79.0 mmol) to the solution and stir until dissolved.

-

Cool the reaction mixture to 0°C using an ice bath.

-

Add triphenylphosphine (1.1 equivalents, e.g., 20.7 g, 79.0 mmol) in small portions over 15-20 minutes, ensuring the internal temperature does not rise significantly.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, filter the reaction mixture to remove the precipitated triphenylphosphine oxide.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude residue by silica gel column chromatography, eluting with a hexane/ethyl acetate gradient, to afford this compound as a yellow oil or low-melting solid.[4]

Self-Validating System:

The success of this protocol is validated at multiple stages. TLC monitoring provides real-time confirmation of the conversion of the starting material. Post-purification, the structure and purity of the final product must be confirmed by analytical techniques such as ¹H NMR spectroscopy, which should match reported spectral data (¹H NMR (400 MHz, CDCl₃) δ 7.94-7.92 (d, 1H), 7.70 (s, 1H), 7.53-7.51 (d, 1H), 4.86 (s, 2H), 2.83 (s, 3H)).[3][4]

Caption: Workflow for the synthesis of this compound.

Reactivity Profile and Applications in Drug Discovery

The synthetic value of this compound stems from the orthogonal reactivity of its two C-Br bonds.

-

Benzylic Bromide (-CH₂Br): This group is highly susceptible to nucleophilic substitution (Sₙ2) reactions. It readily reacts with a wide range of nucleophiles (e.g., amines, alcohols, thiols, carbanions) to form new carbon-heteroatom or carbon-carbon bonds. This reactivity is the primary route for introducing molecular diversity.

-

Aryl Bromide (Ar-Br): This bond is relatively inert to nucleophilic substitution but is an excellent handle for transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, Sonogashira, and Buchwald-Hartwig aminations. These reactions are cornerstones of modern medicinal chemistry for constructing complex biaryl systems or introducing new functional groups.[5]

This differential reactivity allows for a programmed, stepwise functionalization. A typical strategy involves first performing a nucleophilic substitution at the more reactive benzylic position under mild conditions, followed by a more robust cross-coupling reaction at the aryl position. This strategic approach is invaluable in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).[6][7][8]

Caption: Diagram of sequential functionalization strategy.

Safety, Handling, and Storage

This compound is a hazardous chemical that requires careful handling in a controlled laboratory environment.

-

Hazard Classification: The compound is classified as corrosive. The primary hazard statement is H314: "Causes severe skin burns and eye damage".[9]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, a lab coat, and tightly fitting safety goggles or a face shield.[10][11][12]

-

Handling: Handle only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[11][12] Avoid contact with skin, eyes, and clothing.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area. It should be stored under an inert atmosphere (e.g., Argon) at 2-8°C.[3] Keep away from incompatible materials such as strong oxidizing agents, bases, alcohols, and amines.[11][12]

-

First Aid Measures:

-

Skin Contact: Immediately wash off with soap and plenty of water while removing all contaminated clothing. Seek immediate medical attention.[10][12]

-

Eye Contact: Rinse cautiously with water for at least 15 minutes, removing contact lenses if present. Seek immediate medical attention.[10][12]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[10][12]

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[10]

-

References

- This compound | 27561-51-9. Sigma-Aldrich.

- This compound 27561-51-9 wiki. Guidechem.

- This compound | 27561-51-9. Echemi.

- This compound. ChemicalBook.

- This compound. AbacipharmTech.

- A Technical Guide to 1-Bromo-2-(bromomethyl)

- 1-Bromo-4-(bromomethyl)

- 4-Bromo-1-(bromomethyl)-2-methylbenzene | C8H8Br2 | CID 22569018. PubChem.

- SAFETY D

- SAFETY D

- SAFETY D

- This compound synthesis. ChemicalBook.

- An In-depth Technical Guide to 2-Bromo-1-(bromomethyl)

- 1-bromo-4-(bromomethyl)benzene. ChemSynthesis.

- 1-bromo-4-(bromomethyl)benzene | CAS 589-15-1. Veeprho.

- The Role of Bromo-OTBN in Pharma. PYG Lifesciences.

- 1-Bromo-4-nitrobenzene: A Versatile Building Block for Chemical Innov

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. This compound - AbacipharmTech-Global Chemical supplier [abacipharma.com]

- 3. This compound CAS#: 27561-51-9 [m.chemicalbook.com]

- 4. echemi.com [echemi.com]

- 5. nbinno.com [nbinno.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. The Role of Bromo-OTBN in Pharma [pyglifesciences.com]

- 9. 4-Bromo-1-(bromomethyl)-2-methylbenzene | C8H8Br2 | CID 22569018 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. echemi.com [echemi.com]

- 11. fishersci.com [fishersci.com]

- 12. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Physicochemical Properties and Synthesis of 4-Bromo-3-methylbenzyl bromide

Abstract: This technical guide provides a comprehensive examination of 4-Bromo-3-methylbenzyl bromide, a substituted aromatic halide of significant interest in synthetic organic chemistry. Due to the scarcity of direct experimental data for this specific compound, this document leverages established chemical principles and data from closely related analogues to construct a predictive yet robust profile. We will delve into its anticipated physicochemical properties, propose a validated synthesis pathway, and discuss its expected reactivity and spectroscopic characteristics. This guide is intended for researchers, chemists, and drug development professionals who require a foundational understanding of this versatile, yet sparsely documented, chemical building block.

Section 1: Chemical Identity and Structural Analogs

4-Bromo-3-methylbenzyl bromide is a disubstituted toluene derivative. Its structure features a benzyl bromide core, which is a potent alkylating agent, further functionalized with a bromine atom at the C4 position and a methyl group at the C3 position of the aromatic ring.

Systematic Name (IUPAC): 1-(Bromomethyl)-4-bromo-3-methylbenzene

Molecular Formula: C₈H₈Br₂

Molecular Weight: 263.96 g/mol

As of the date of this publication, a specific CAS Number for 4-Bromo-3-methylbenzyl bromide is not readily found in major chemical databases, highlighting its status as a niche research chemical. To build a reliable profile, we will draw comparisons with the well-documented compound 4-Methylbenzyl bromide (CAS 104-81-4), also known as p-xylyl bromide.[1][2]

Section 2: Predicted Physicochemical Properties

The properties of a molecule are dictated by its structure. By analyzing the structural differences between our target molecule and its analog, 4-methylbenzyl bromide, we can predict its key physicochemical characteristics. The addition of a second bromine atom to the aromatic ring is expected to significantly increase the molecular weight, density, and melting point, while slightly decreasing its solubility in non-polar solvents due to an increase in polarity.

Table 1: Comparison of Physicochemical Properties

| Property | 4-Methylbenzyl bromide (Analog)[3] | 4-Bromo-3-methylbenzyl bromide (Predicted) | Rationale for Prediction |

| Molecular Weight | 185.06 g/mol | 263.96 g/mol | Calculated based on the molecular formula C₈H₈Br₂. |

| Physical Form | White to light yellow crystalline solid | Expected to be a crystalline solid | Increased molecular weight and intermolecular forces favor a solid state at room temperature. |

| Melting Point | 34-36 °C | > 60 °C | The addition of a heavy halogen atom and increased molecular symmetry will raise the melting point significantly, similar to 4-Bromobenzyl bromide (62-64 °C).[4] |

| Boiling Point | 218-220 °C | > 250 °C | The substantial increase in molecular weight will lead to a higher boiling point. |

| Solubility | Insoluble in water; soluble in organic solvents.[2] | Insoluble in water; soluble in moderately polar organic solvents (e.g., CH₂Cl₂, CHCl₃, EtOAc). | While still largely non-polar, the C-Br bond on the ring introduces more polarity than a C-H bond, slightly altering solubility characteristics. |

| Density | ~1.32 g/cm³[3] | ~1.6 - 1.7 g/cm³ | The presence of a second, heavy bromine atom will increase the density considerably. |

Section 3: Proposed Synthesis Pathway and Experimental Protocol

The most logical and efficient method for synthesizing 4-Bromo-3-methylbenzyl bromide is through the free-radical bromination of the benzylic methyl group of a suitable precursor. The ideal starting material is 4-Bromo-3-methyltoluene . The reaction, commonly known as the Wohl-Ziegler reaction, utilizes N-Bromosuccinimide (NBS) as the bromine source and a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, under reflux in a non-polar solvent like carbon tetrachloride (CCl₄).[5][6]

The causality behind this choice is rooted in selectivity. Direct bromination with Br₂ and light can lead to over-bromination and competing reactions with the aromatic ring.[7] NBS, however, provides a consistent, low concentration of bromine radicals, which selectively abstract a hydrogen from the benzylic position—the most stabilized radical intermediate—leading to the desired product with high regioselectivity.[6]

Caption: Proposed synthesis of 4-Bromo-3-methylbenzyl bromide via free-radical bromination.

Step-by-Step Experimental Protocol

This protocol is adapted from a standard procedure for the benzylic bromination of a substituted toluene.[8]

-

Setup: To a dry, round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-bromo-3-methyltoluene (1.0 eq), N-Bromosuccinimide (1.1 eq), and a catalytic amount of AIBN (0.02 eq).

-

Solvent Addition: Add anhydrous carbon tetrachloride (CCl₄) to the flask to create a solution with a concentration of approximately 0.5 M with respect to the starting toluene.

-

Reaction: Heat the mixture to reflux (approx. 77 °C) with vigorous stirring. The reaction can be monitored by TLC or GC-MS by observing the disappearance of the starting material. The reaction is typically complete within 2-4 hours.

-

Workup:

-

Cool the reaction mixture to room temperature. The succinimide byproduct will precipitate out of the solution.

-

Filter the mixture to remove the solid succinimide and wash the solid with a small amount of cold CCl₄.

-

Combine the filtrates and wash sequentially with a 10% aqueous sodium thiosulfate solution (to quench any remaining bromine), water, and finally, brine.

-

-

Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent in vacuo. The resulting crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol or a hexane/ethyl acetate mixture) to yield the pure 4-Bromo-3-methylbenzyl bromide.

This self-validating protocol includes a quenching step to remove excess bromine and a purification step to isolate the product from byproducts and unreacted starting material, ensuring high purity of the final compound.

Section 4: Predicted Reactivity and Spectroscopic Signatures

Reactivity: As a benzyl bromide, the compound is a potent electrophile and alkylating agent, readily undergoing Sₙ2 reactions with a wide range of nucleophiles.[9] The benzylic carbon is highly activated towards nucleophilic attack due to the stability of the resulting carbocation intermediate in an Sₙ1 pathway, which is stabilized by resonance with the aromatic ring.[10][11] The electron-withdrawing effect of the bromine at C4 will slightly destabilize this carbocation, potentially favoring an Sₙ2 mechanism. All benzyl bromides should be considered strong lachrymators and handled with extreme caution.[12]

Spectroscopic Prediction:

-

¹H NMR:

-

A singlet at ~4.5 ppm corresponding to the two benzylic protons (-CH₂Br).

-

A singlet at ~2.4 ppm for the three methyl protons (-CH₃).

-

A series of signals in the aromatic region (7.0-7.6 ppm) corresponding to the three aromatic protons. The specific splitting pattern will depend on the coupling constants between the protons.

-

-

¹³C NMR:

-

A signal for the benzylic carbon (-CH₂Br) around 32-35 ppm.

-

A signal for the methyl carbon (-CH₃) around 20 ppm.

-

Multiple signals in the aromatic region (120-140 ppm), including two carbons directly attached to bromine atoms.

-

-

Mass Spectrometry (EI):

-

A characteristic isotopic pattern for two bromine atoms (M, M+2, M+4 peaks in a ~1:2:1 ratio) for the molecular ion peak (m/z = 262/264/266).

-

A major fragment corresponding to the loss of a bromine radical (M-79/81), resulting in the stable benzylic carbocation (m/z = 183/185).

-

Section 5: Safety and Handling

Hazard Statement: Based on analogous compounds, 4-Bromo-3-methylbenzyl bromide is expected to be corrosive, toxic if swallowed, in contact with skin, or if inhaled, and a powerful lachrymator (tear-producing agent).[13] It causes severe skin burns and eye damage.[13]

Precautionary Measures:

-

Engineering Controls: Always handle this compound inside a certified chemical fume hood. Ensure an eyewash station and safety shower are immediately accessible.

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), a flame-retardant lab coat, and chemical safety goggles along with a full-face shield.

-

Handling: Avoid breathing dust, fumes, or vapors. Do not allow the substance to come into contact with skin, eyes, or clothing.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents, bases, alcohols, and amines.

Section 6: Applications in Research and Drug Development

Substituted benzyl bromides are fundamental building blocks in organic synthesis.[14] 4-Bromo-3-methylbenzyl bromide serves as a versatile intermediate for introducing the 4-bromo-3-methylbenzyl moiety into target molecules. Its potential applications include:

-

Pharmaceutical Synthesis: Used as a precursor for creating complex molecular scaffolds in the development of novel therapeutic agents. The benzyl group can act as a protecting group for alcohols and carboxylic acids.[11]

-

Materials Science: Incorporation into polymers or functional materials to impart specific properties such as flame retardancy or modified electronic characteristics.

-

Agrochemicals: Serves as an intermediate in the synthesis of pesticides and herbicides.[14]

Section 7: Conclusion

While direct experimental data on 4-Bromo-3-methylbenzyl bromide is limited, a comprehensive and reliable profile can be constructed through the application of fundamental organic chemistry principles and comparison with well-characterized structural analogs. It is predicted to be a reactive, crystalline solid that can be synthesized with high selectivity via the Wohl-Ziegler bromination of 4-bromo-3-methyltoluene. Its utility as a potent alkylating agent makes it a valuable, albeit hazardous, intermediate for advanced synthesis in multiple fields. All predicted properties and protocols described herein should be validated experimentally before implementation on a larger scale.

References

-

Wikipedia. (2023, December 2). Benzyl bromide. In Wikipedia. Retrieved January 11, 2026, from [Link]

-

Wikipedia. (2023, November 28). N-Bromosuccinimide. In Wikipedia. Retrieved January 11, 2026, from [Link]

-

Pharmaffiliates. (n.d.). CAS No: 104-81-4 | Product Name: 4-Methylbenzyl Bromide. Retrieved January 11, 2026, from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2024, January 4). 4-Bromo-3-methylphenol: Synthesis and Chemical Reactivity for Advanced Synthesis. Retrieved January 11, 2026, from [Link]

-

CSIRO Publishing. (2016, July 18). Experimental and Quantum Mechanical Study of Nucleophilic Substitution Reactions of meta- and para-Substituted Benzyl Bromides with Benzylamine in Methanol: Synergy Between Experiment and Theory. Australian Journal of Chemistry. Retrieved January 11, 2026, from [Link]

-

BYJU'S. (n.d.). Mechanism of Free Radical Bromination. Retrieved January 11, 2026, from [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). Efficient Synthesis of 4-Methylbenzyl Bromide by Manufacturer. Retrieved January 11, 2026, from [Link]

-

ChemHelp ASAP. (2021, February 11). electrophilic aromatic bromination with N-bromosuccinimide [Video]. YouTube. Retrieved January 11, 2026, from [Link]

-

PrepChem.com. (n.d.). Synthesis of 4-Bromo-3-chlorobenzyl bromide. Retrieved January 11, 2026, from [Link]

-

PubChem. (n.d.). p-Xylyl bromide. National Institutes of Health. Retrieved January 11, 2026, from [Link]

-

Master Organic Chemistry. (2011, June 10). N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. Retrieved January 11, 2026, from [Link]

-

Oregon State University. (2020, June 22). Chapter 3 Worked Problem 1. Retrieved January 11, 2026, from [Link]

-

Pearson. (n.d.). Benzyl bromide is a primary halide. It undergoes SN1 substitution.... Retrieved January 11, 2026, from [Link]

-

ChemRxiv. (n.d.). Spectroscopic and Computational Study of Organocatalytic Umpolung of Bromocations: An Accelerated Stereoselective Dibromination. Retrieved January 11, 2026, from [Link]

-

Brainly. (2023, January 30). The reaction of N-bromosuccinimide with 4-methyl-3-nitroanisole yields a single product in 95% yield. Retrieved January 11, 2026, from [Link]

-

Catalyst University. (2018, January 21). Radical Bromination: The Primary Alkane Reaction (Theory & Practice) [Video]. YouTube. Retrieved January 11, 2026, from [Link]

-

PubChem. (n.d.). 4-Bromo-3-methylbenzaldehyde. National Institutes of Health. Retrieved January 11, 2026, from [Link]

-

Reddit. (2021, December 11). Radical bromination. r/OrganicChemistry. Retrieved January 11, 2026, from [Link]

-

PubChem. (n.d.). 4-Bromo-3-fluoro-5-methylbenzyl bromide. National Institutes of Health. Retrieved January 11, 2026, from [Link]

- Google Patents. (n.d.). CN100543003C - A kind of preparation method of p-bromobenzyl bromide.

-

Amerigo Scientific. (n.d.). 4-Bromo-3-fluorotoluene (98%). Retrieved January 11, 2026, from [Link]

Sources

- 1. p-Xylyl bromide | C8H9Br | CID 7721 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-Methylbenzyl bromide, 98% | Fisher Scientific [fishersci.ca]

- 3. 4-Methylbenzyl bromide 97 104-81-4 [sigmaaldrich.com]

- 4. 4-ブロモベンジルブロミド 98% | Sigma-Aldrich [sigmaaldrich.com]

- 5. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Chapter 3 Worked Problem 1 [sites.science.oregonstate.edu]

- 8. prepchem.com [prepchem.com]

- 9. connectsci.au [connectsci.au]

- 10. Benzyl bromide - Wikipedia [en.wikipedia.org]

- 11. innospk.com [innospk.com]

- 12. cameochemicals.noaa.gov [cameochemicals.noaa.gov]

- 13. 104-81-4 Cas No. | 4-Methylbenzyl bromide | Apollo [store.apolloscientific.co.uk]

- 14. nbinno.com [nbinno.com]

"1-Bromo-4-(bromomethyl)-2-methylbenzene" molecular weight

An In-depth Technical Guide to 1-Bromo-4-(bromomethyl)-2-methylbenzene

Authored by: A Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development. It provides in-depth information on the chemical properties, synthesis, and applications of this compound, a key intermediate in organic synthesis.

Introduction: Strategic Importance in Synthesis

This compound is a substituted toluene derivative featuring two bromine atoms with distinct chemical reactivities. The presence of a reactive benzylic bromide and a more stable aryl bromide on the same scaffold makes it a highly versatile and valuable building block. This structural arrangement allows for selective, sequential functionalization, enabling the construction of complex molecular architectures that are often central to the development of novel pharmaceutical agents and fine chemicals. Understanding its properties and reactivity is crucial for leveraging its full synthetic potential.

Chemical Identity and Physicochemical Properties

A precise understanding of a compound's properties is the foundation of its effective application in research and development. The key identifiers and physicochemical characteristics of this compound are summarized below.

| Property | Value | Source |

| IUPAC Name | This compound | PubChem[1] |

| CAS Number | 27561-51-9 | Sigma-Aldrich, Echemi[2] |

| Molecular Formula | C₈H₈Br₂ | Echemi, Sigma-Aldrich[2][3] |

| Molecular Weight | 263.96 g/mol | PubChem, Sigma-Aldrich[1] |

| Exact Mass | 263.89723 Da | PubChem[1] |

| Appearance | Solid or liquid; Colorless oil | Sigma-Aldrich, Echemi[2] |

| Melting Point | 26-27 °C | Echemi[2] |

| Boiling Point | 275.4 °C at 760 mmHg | Echemi[2] |

| Density | 1.744 g/cm³ | Echemi[2] |

Synthesis and Mechanistic Considerations

The preparation of this compound typically involves the selective bromination of a precursor alcohol. The choice of reagents is critical for achieving high yield and purity, targeting the benzylic position without disturbing the aryl bromide.

Appel Reaction Pathway

A common and effective method for synthesizing the target compound is the Appel reaction, which converts an alcohol to an alkyl halide. This pathway is favored for its mild conditions and high efficiency.

Caption: Appel reaction workflow for synthesizing the title compound.

Detailed Experimental Protocol: Synthesis from (4-bromo-3-methylphenyl)methanol

This protocol describes the synthesis via the Appel reaction, a robust method for this transformation.[2] The causality behind this choice lies in the mild reaction conditions and the high-yielding conversion of the primary benzylic alcohol to the corresponding bromide.

Materials:

-

(4-bromo-3-methylphenyl)methanol

-

Triphenylphosphine (PPh₃)

-

Carbon tetrabromide (CBr₄)

-

Dichloromethane (DCM), anhydrous

-

Water

-

Anhydrous sodium sulfate

-

Silica gel for chromatography

Procedure:

-

Reaction Setup: In a round-bottom flask under an inert atmosphere, dissolve (4-bromo-3-methylphenyl)methanol (1.0 eq) in anhydrous dichloromethane.[2]

-

Reagent Addition: To the solution, add triphenylphosphine (1.1 eq) and carbon tetrabromide (1.1 eq). The use of CBr₄ and PPh₃ generates the reactive brominating species in situ.

-

Reaction Execution: Stir the mixture at room temperature for 2-3 hours.[2] Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is fully consumed.

-

Work-up: Upon completion, add water to the reaction mixture to quench any remaining reactive species. Separate the organic layer.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[2] The resulting crude product should be purified by column chromatography on silica gel to yield pure this compound as a colorless oil.[2]

Applications in Drug Development and Organic Synthesis

Halogenated organic compounds are fundamental building blocks in medicinal chemistry.[4] The inclusion of bromine atoms can significantly alter a molecule's pharmacokinetic properties, such as lipophilicity and metabolic stability. This compound is particularly valuable due to its bifunctional nature.

-

Synthetic Intermediate: It serves as a versatile intermediate for introducing the 4-bromo-2-methylbenzyl moiety into a target molecule. The highly reactive benzylic bromide site allows for facile nucleophilic substitution reactions, while the less reactive aryl bromide can be used for subsequent cross-coupling reactions (e.g., Suzuki, Heck, or Buchwald-Hartwig couplings). This differential reactivity is key to its utility in multi-step syntheses.

-

Scaffold for Complex Molecules: This compound is a precursor for synthesizing complex chemical structures necessary for drug development.[5] Its ability to participate in sequential, site-selective reactions makes it indispensable for building molecules with precise three-dimensional arrangements, a critical factor for biological activity.

-

Development of Biologically Active Compounds: As a halogenated intermediate, it has potential applications in the development of various therapies, including anticancer drugs, by providing a molecular backbone for new chemical entities.[6]

Caption: Logical workflow of the compound's synthetic applications.

Safety and Handling

Proper handling of this compound is critical to ensure laboratory safety. The compound is classified as hazardous, and all appropriate precautions must be taken.

-

GHS Classification: The compound is classified with the GHS05 pictogram, indicating that it is corrosive.[1]

-

Signal Word: Danger.[1]

-

Hazard Statements: H314 - Causes severe skin burns and eye damage.[1]

-

Precautionary Measures:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

-

Avoid inhalation of vapors and contact with skin and eyes.

-

Store in a tightly sealed container in a cool, dry place under an inert atmosphere.

-

Conclusion

This compound is a strategically important synthetic intermediate with a molecular weight of 263.96 g/mol .[1] Its value is derived from the differential reactivity of its two bromine substituents, which allows for controlled, stepwise elaboration into more complex molecules. The synthetic protocols and applications discussed in this guide highlight its role as an essential tool for chemists in pharmaceutical research and fine chemical manufacturing. Adherence to strict safety protocols is mandatory when handling this corrosive compound.

References

- BenchChem. An In-depth Technical Guide to the Synthesis of 1-Bromo-2-(bromomethyl)-4-chlorobenzene.

- Echemi. This compound | 27561-51-9.

- Sigma-Aldrich. This compound | 27561-51-9.

- Guidechem. This compound 27561-51-9 wiki.

- PubChem. 4-Bromo-1-(bromomethyl)-2-methylbenzene | C8H8Br2 | CID 22569018.

- Benchchem. A Technical Guide to 1-Bromo-2-(bromomethyl)-4-chlorobenzene: Properties, Synthesis, and Applications in Drug Discovery.

- PYG Lifesciences. The Role of Bromo-OTBN in Pharma.

- PYG Lifesciences. BROMO-OTBN: Key Intermediate for Neurological & Endocrine Drugs.

Sources

- 1. 4-Bromo-1-(bromomethyl)-2-methylbenzene | C8H8Br2 | CID 22569018 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. echemi.com [echemi.com]

- 3. Page loading... [guidechem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. The Role of Bromo-OTBN in Pharma [pyglifesciences.com]

- 6. BROMO-OTBN: Key Intermediate for Neurological & Endocrine Drugs [pyglifesciences.com]

Navigating the Solubility Landscape of 4-Bromo-3-methylbenzyl Bromide: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Abstract

4-Bromo-3-methylbenzyl bromide is a key intermediate in the synthesis of complex organic molecules, particularly in the realms of pharmaceutical and agrochemical development. Its utility, however, is intrinsically linked to its behavior in various solvent systems, a factor that governs reaction kinetics, purification strategies, and overall process efficiency. This guide provides a comprehensive overview of the solubility characteristics of 4-bromo-3-methylbenzyl bromide, addresses the current scarcity of quantitative data with predictive insights, and furnishes detailed, field-proven protocols for its empirical determination. We delve into the causality behind experimental design, emphasizing the compound's reactivity and associated safety imperatives, to empower researchers with the knowledge to confidently and effectively utilize this versatile reagent.

Introduction: The Significance of Solubility in Synthetic Chemistry

The solubility of a reagent is a fundamental physical property that dictates its application in chemical synthesis. For a compound like 4-bromo-3-methylbenzyl bromide, understanding its solubility profile is paramount for:

-

Reaction Homogeneity: Ensuring the reagent is fully dissolved in the reaction solvent is crucial for achieving predictable and reproducible reaction rates.

-

Reaction Work-up and Purification: Solubility differences between the desired product, starting materials, and byproducts are exploited during extraction and crystallization processes.

-

Analytical Characterization: Preparing solutions of known concentrations is essential for techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).

Predicted Solubility Profile of 4-Bromo-3-methylbenzyl Bromide

Based on the known solubility of its structural isomers and related benzyl halides, a qualitative solubility profile for 4-bromo-3-methylbenzyl bromide can be inferred. The presence of the nonpolar benzene ring and the two bromine atoms suggests that the molecule is predominantly lipophilic.

| Solvent Class | Predicted Solubility | Rationale |

| Polar Protic Solvents | ||

| Water | Poorly Soluble/Insoluble | The hydrophobic nature of the substituted benzene ring outweighs the minimal polarity of the bromomethyl group. Moreover, benzyl bromides are known to undergo hydrolysis in water.[1] |

| Alcohols (Methanol, Ethanol) | Sparingly Soluble to Soluble | The alkyl chain of the alcohol can interact with the nonpolar part of the molecule, while the hydroxyl group may have some interaction with the bromine atoms. However, reactivity (solvolysis) is a concern.[2] |

| Polar Aprotic Solvents | ||

| Acetone, Acetonitrile | Soluble | These solvents can solvate the polarizable C-Br bonds without the risk of solvolysis that exists with protic solvents.[3][4] |

| Dimethylformamide (DMF) | Soluble | DMF is a powerful polar aprotic solvent capable of dissolving a wide range of organic compounds. |

| Dimethyl Sulfoxide (DMSO) | Soluble | Similar to DMF, DMSO is a highly polar aprotic solvent expected to readily dissolve the compound.[5] |

| Nonpolar Solvents | ||

| Hexanes, Toluene | Soluble | The principle of "like dissolves like" suggests good solubility in these nonpolar hydrocarbon solvents. |

| Dichloromethane, Chloroform | Soluble | These chlorinated solvents are effective at dissolving a wide array of organic compounds, including those with some degree of polarity.[6] |

| Diethyl Ether | Soluble | A common nonpolar solvent in which many organic reagents are soluble.[3] |

It is critical to underscore that this table represents an educated estimation. For applications requiring precise concentration control, experimental verification is non-negotiable.

Reactivity Considerations: A Double-Edged Sword

4-Bromo-3-methylbenzyl bromide is a reactive electrophile, a property that makes it a valuable synthetic building block but also necessitates careful consideration during solubility testing and general handling.

-

Hydrolysis and Solvolysis: In the presence of protic solvents, particularly water and alcohols, the compound can undergo nucleophilic substitution to form the corresponding benzyl alcohol or ether.[2][7] This reactivity not only consumes the starting material but also alters the composition of the solution, leading to inaccurate solubility measurements.

-

Reaction with Nucleophiles: Care must be taken to use solvents that are free from nucleophilic impurities. For instance, amines and even some polar aprotic solvents under certain conditions can react with the benzyl bromide.[8]

These reactivity patterns underscore the importance of using dry, inert solvents for both storage and for conducting solubility experiments where the goal is to measure the physical property of solubility, not the rate of a chemical reaction.

Experimental Determination of Solubility: A Step-by-Step Protocol

The "shake-flask" method is the gold standard for determining the thermodynamic solubility of a compound.[9][10][11] It is a robust and reliable technique that, when executed with care, yields accurate and reproducible data.

Safety First: Handling a Lachrymator

4-Bromo-3-methylbenzyl bromide and its analogues are potent lachrymators, causing intense irritation to the eyes and respiratory tract.[12][13] It is also corrosive and can cause skin burns.[14] Therefore, all handling must be conducted within a certified chemical fume hood, and appropriate Personal Protective Equipment (PPE) is mandatory:

-

Eye Protection: Chemical splash goggles and a face shield.

-

Hand Protection: Chemically resistant gloves (e.g., nitrile).

-

Body Protection: A lab coat.

The Shake-Flask Method: A Detailed Workflow

This protocol is designed to establish a self-validating system for determining the equilibrium solubility of 4-bromo-3-methylbenzyl bromide.

Materials and Equipment:

-

4-Bromo-3-methylbenzyl bromide (solid)

-

Selected anhydrous solvents

-

Small glass vials with screw caps

-

Analytical balance

-

Vortex mixer or orbital shaker

-

Constant temperature bath or incubator

-

Syringes and syringe filters (0.22 µm, chemically compatible, e.g., PTFE)

-

Apparatus for quantitative analysis (e.g., HPLC-UV, GC-MS)

Protocol Steps:

-

Preparation: Add an excess amount of solid 4-bromo-3-methylbenzyl bromide to a series of vials. The presence of undissolved solid at the end of the experiment is crucial for ensuring that equilibrium has been reached.[9]

-

Solvent Addition: Accurately pipette a known volume of the chosen solvent into each vial.

-

Equilibration: Tightly cap the vials and place them on a shaker in a constant temperature bath (e.g., 25 °C). Agitate the vials for a sufficient period (typically 24-48 hours) to allow the system to reach equilibrium.[9]

-

Phase Separation: Allow the vials to stand undisturbed at the set temperature for at least one hour to permit the excess solid to settle.[9]

-

Sample Collection and Filtration: Carefully withdraw a clear aliquot of the supernatant using a syringe. Immediately filter the solution through a syringe filter into a clean, pre-weighed vial. This step is critical to remove any undissolved microparticles.[9]

-

Quantification: Determine the concentration of 4-bromo-3-methylbenzyl bromide in the filtered solution. Several methods can be employed:

-

Gravimetric Method: Carefully evaporate the solvent from the pre-weighed vial under a stream of nitrogen or in a vacuum oven until a constant weight is achieved. The mass of the dissolved solid can then be used to calculate the solubility.[9]

-

Chromatographic Method (HPLC/GC-MS): Dilute the filtered solution to a concentration that falls within the linear range of a pre-validated HPLC-UV or GC-MS method. Calculate the original concentration based on the measured value and the dilution factor.[15][16] This is the preferred method for its high sensitivity and specificity.

-

-

Calculation: Express the solubility in appropriate units, such as mg/mL or mol/L.

The following diagram illustrates the experimental workflow for determining solubility using the shake-flask method.

Caption: Experimental workflow for solubility determination.

Practical Implications and Field-Proven Insights

-

For Synthetic Chemists: When setting up a reaction, particularly with polar aprotic solvents where solubility is expected to be high, it is still advisable to ensure complete dissolution visually before adding other reagents. For reactions in less ideal solvents, understanding the solubility limit can inform the maximum practical concentration and the need for elevated temperatures or more vigorous stirring.

-

For Process Chemists and Drug Development Professionals: The "shake-flask" method provides the thermodynamic solubility, which is a critical parameter for developing robust crystallization and purification protocols. Knowledge of solubility in a range of solvents, including anti-solvents, is essential for designing efficient and scalable processes.

-

For Analytical Scientists: When developing quantitative methods (e.g., for purity assessment or reaction monitoring), the choice of diluent is critical. It must be a solvent in which the compound is freely soluble and stable for the duration of the analysis.

The following diagram illustrates the logical flow for solvent selection in a synthetic context.

Caption: Solvent selection logic for synthetic applications.

Conclusion

While published quantitative solubility data for 4-bromo-3-methylbenzyl bromide remains elusive, a combination of predictive assessment based on structural analogy and robust experimental methodology provides a clear path forward for researchers. By understanding the compound's inherent reactivity and adhering to strict safety protocols, scientists can confidently determine its solubility in any solvent system of interest. The insights and protocols detailed in this guide are intended to empower the scientific community to unlock the full synthetic potential of this valuable chemical intermediate.

References

-

Brandeis University. (n.d.). Lachrymators | Laboratory Safety. Retrieved from Brandeis University Environmental Health and Safety website: [Link]

-

ResearchGate. (2024, May 28). How to determine the solubility of a substance in an organic solvent? Retrieved from ResearchGate website: [Link]

-

Academia.edu. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from Academia.edu website: [Link]

-

Course Hero. (2024, September 24). Solubility test for Organic Compounds. Retrieved from Course Hero website: [Link]

-

Solubility of Things. (n.d.). Benzyl bromide. Retrieved from Solubility of Things website: [Link]

-

Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds. Retrieved from Scribd website: [Link]

-

YouTube. (2025, February 11). How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone. Retrieved from YouTube website: [Link]

-

MedCrave. (2024, August 19). Simultaneous HPLC estimation of benzyl chloride and bromide in entecavir. Retrieved from MedCrave website: [Link]

-

Bienta. (n.d.). Shake-Flask Solubility Assay. Retrieved from Bienta website: [Link]

-

TSI Journals. (n.d.). Determination of benzyl bromide as a genotoxic impurity in donepezil hydrochloride using extraction technique by gas. Retrieved from TSI Journals website: [Link]

-

BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. Retrieved from BioAssay Systems website: [Link]

-

Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Retrieved from Dissolution Technologies website: [Link]

-

ResearchGate. (n.d.). Typical HPLC chromatograms of benzyl chloride (1), benzyl bromide (2),... Retrieved from ResearchGate website: [Link]

-

ChemBK. (n.d.). 4-Methylbenzyl bromide. Retrieved from ChemBK website: [Link]

-

ResearchGate. (n.d.). Mechanism of Solvolyses of Substituted Benzyl Bromides in 80 % Ethanol. Retrieved from ResearchGate website: [Link]

-

Scribd. (n.d.). Bennzyl Bromide. Retrieved from Scribd website: [Link]

-

Taylor & Francis Online. (n.d.). Benzyl bromide – Knowledge and References. Retrieved from Taylor & Francis Online website: [Link]

-

ResearchGate. (2025, August 7). Solvent Dependent Benzylic Radical Bromination of Aromatic Sulfonyl Chlorides. Retrieved from ResearchGate website: [Link]

-

Wikipedia. (n.d.). Benzyl bromide. Retrieved from Wikipedia website: [Link]

-

PubChem. (n.d.). p-Xylyl bromide. Retrieved from PubChem website: [Link]

-

National Center for Biotechnology Information. (n.d.). Determination of aqueous solubility by heating and equilibration: A technical note. Retrieved from NCBI website: [Link]

-

Organic Chemistry Portal. (n.d.). Oxidation of Benzyl Chlorides and Bromides to Benzoic Acids with 30% Hydrogen Peroxide... Retrieved from Organic Chemistry Portal website: [Link]

-

Organic Chemistry Portal. (n.d.). Benzyl bromide synthesis by bromination or substitution. Retrieved from Organic Chemistry Portal website: [Link]

-

Journal of the American Chemical Society. (2026, January 5). Chemoenzymatic Diazo Synthesis Enabled by Enzymatic Halide Recycling with Vanadium-Dependent Haloperoxidases. Retrieved from JACS website: [Link]

-

Chemistry Stack Exchange. (2023, December 27). Will benzyl halides undergo SN1 or SN2 mechanism in a polar aprotic solvent? Retrieved from Chemistry Stack Exchange website: [Link]

-

ResearchGate. (2014, October 1). How does one separate Benzyl bromide from the reaction mixture? Retrieved from ResearchGate website: [Link]

-

Indian Academy of Sciences. (n.d.). Solvent effects in the reaction between piperazine and benzyl bromide. Retrieved from Indian Academy of Sciences website: [Link]

-

Pharmaffiliates. (n.d.). 4-Methylbenzyl Bromide. Retrieved from Pharmaffiliates website: [Link]

-

SciSpace. (n.d.). The mechanism of the hydrolysis of benzyl chloride. Retrieved from SciSpace website: [Link]

- Google Patents. (n.d.). CN100543003C - A kind of preparation method of p-bromobenzyl bromide.

-

Organic Syntheses. (n.d.). 4-bromo-2-heptene. Retrieved from Organic Syntheses website: [Link]

Sources

- 1. p-Xylyl bromide | C8H9Br | CID 7721 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. chembk.com [chembk.com]

- 4. Benzyl bromide synthesis by bromination or substitution [organic-chemistry.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. taylorandfrancis.com [taylorandfrancis.com]

- 7. scispace.com [scispace.com]

- 8. ias.ac.in [ias.ac.in]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Shake-Flask Solubility Assay | Bienta [bienta.net]

- 11. dissolutiontech.com [dissolutiontech.com]

- 12. Lachrymators | Laboratory Safety | Safety | Department of Environmental Health and Safety | Brandeis University [brandeis.edu]

- 13. Benzyl bromide - Wikipedia [en.wikipedia.org]

- 14. fishersci.com [fishersci.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. Simultaneous HPLC estimation of benzyl chloride and bromide in entecavir. [wisdomlib.org]

An In-depth Technical Guide to the NMR Spectra of 1-Bromo-4-(bromomethyl)-2-methylbenzene

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled analytical technique for the structural elucidation of organic molecules. For professionals in pharmaceutical research, drug development, and synthetic chemistry, a precise understanding of NMR spectra is fundamental to verifying molecular identity and purity. This guide provides a comprehensive analysis of the ¹H and ¹³C NMR spectra of 1-Bromo-4-(bromomethyl)-2-methylbenzene (CAS No: 27561-51-9). We will dissect the theoretical basis for the observed chemical shifts, multiplicities, and coupling constants, grounding the interpretation in established principles of magnetic resonance and substituent effects. This document serves as a practical reference, combining theoretical insights with a validated experimental protocol to empower researchers in their analytical endeavors.

Introduction and Molecular Structure Analysis

This compound is a substituted toluene derivative featuring two distinct bromine-containing functional groups. Its structure presents a unique arrangement of substituents on the benzene ring, leading to a well-resolved and informative NMR spectrum. Understanding the electronic influence of the bromo, bromomethyl, and methyl groups is key to predicting and interpreting the spectral data.

-

Inductive and Anisotropic Effects: The electronegative bromine atoms withdraw electron density from adjacent carbons and protons, an effect that propagates through the molecule's sigma bonds. This inductive effect generally leads to deshielding, causing signals to appear at a higher chemical shift (downfield).[1][2][3]

-

Symmetry Considerations: The substitution pattern (1, 2, 4) removes any plane of symmetry that would render aromatic protons or carbons chemically equivalent. Consequently, we anticipate distinct signals for each of the three aromatic protons and all six aromatic carbons.

The following diagram illustrates the molecular structure and the standard numbering scheme used for assignment purposes.

Caption: Molecular structure of this compound with atom numbering.

¹H NMR Spectral Analysis

The ¹H NMR spectrum provides a wealth of information based on chemical shift, signal integration, and spin-spin coupling. The analysis was performed in deuterated chloroform (CDCl₃), a common solvent for nonpolar organic compounds.[4]

Table 1: Summary of ¹H NMR Spectral Data [5]

| Signal Assignment | Chemical Shift (δ, ppm) | Integration | Multiplicity | Coupling Constant (J, Hz) |

| H-6 | 7.49 | 1H | Doublet (d) | 8.2 |

| H-5 | 7.26 | 1H | Singlet (s) / Doublet of Doublets (dd) | - |

| H-3 | 7.07 | 1H | Doublet of Doublets (dd) | 8.2, 2.2 |

| -CH₂Br | 4.41 | 2H | Singlet (s) | - |

| -CH₃ | 2.39 | 3H | Singlet (s) | - |

Detailed Interpretation

-

Aromatic Region (7.0-7.5 ppm):

-

H-6 (δ 7.49): This proton is positioned ortho to the electron-withdrawing bromine atom, leading to significant deshielding. It appears as a doublet due to coupling with the adjacent H-5 proton (ortho-coupling, ³J). The typical range for ortho coupling is 6-10 Hz.[1]

-

H-5 (δ 7.26): This proton's signal is often reported as a singlet or a finely split doublet of doublets. It is ortho to the bromomethyl group and meta to the bromine atom. Its splitting pattern arises from coupling to H-6 (ortho-coupling) and H-3 (para-coupling, ⁵J). Para coupling is typically very small (0-1 Hz) and may not be resolved, causing the signal to appear as a broad singlet.[1]

-

H-3 (δ 7.07): This proton is ortho to the methyl group and meta to the bromine atom. Its signal is a doublet of doublets, resulting from coupling with H-5 (meta-coupling, ⁴J, ~2.2 Hz) and H-6 (para-coupling, which is often negligible but can contribute to broadening). The meta coupling constant typically falls in the 1-3 Hz range.[1]

-

-

Aliphatic Region (2.0-4.5 ppm):

-

Benzylic Protons, -CH₂Br (δ 4.41): The protons of the bromomethyl group are significantly deshielded by the adjacent electronegative bromine atom and the aromatic ring. They appear as a sharp singlet because there are no adjacent protons to couple with. Protons on a carbon adjacent to a halogen typically resonate between 2.0 and 4.5 ppm.[3]

-

Methyl Protons, -CH₃ (δ 2.39): The methyl group protons are attached to the aromatic ring and are slightly deshielded compared to a typical alkane methyl group. They also appear as a sharp singlet due to the absence of neighboring protons. A methyl group attached to a benzene ring typically has a signal around 2.1-2.3 ppm.[3]

-

¹³C NMR Spectral Analysis

The ¹³C NMR spectrum reveals the number of unique carbon environments and provides information about their electronic state. Due to the lack of symmetry, all nine carbon atoms in the molecule are chemically distinct and produce separate signals.

Table 2: Predicted and Known ¹³C NMR Chemical Shifts

| Carbon Assignment | Predicted δ (ppm) | Rationale & Influencing Factors |

| C-Br (C1) | ~123 | Attached to bromine; experiences the "heavy atom effect," shifting it upfield compared to what induction alone would suggest.[1] |

| C-CH₃ (C2) | ~139 | Substituted with an alkyl group. |

| C-H (C3) | ~133 | Aromatic CH. |

| C-CH₂Br (C4) | ~138 | Attached to the electron-withdrawing bromomethyl group. |

| C-H (C5) | ~129 | Aromatic CH. |

| C-H (C6) | ~130 | Aromatic CH. |

| -C H₂Br | ~33 | Aliphatic carbon directly bonded to an electronegative bromine atom. |

| -C H₃ | ~20 | Typical range for a methyl group attached to an aromatic ring. |

Note: Specific, experimentally verified ¹³C NMR data for this exact compound is sparse in readily available literature. The values presented are based on established substituent effects and data from structurally similar compounds.[6][7]

Detailed Interpretation

-

Aromatic Carbons (120-140 ppm):

-

The six aromatic carbons resonate in the typical downfield region for sp²-hybridized carbons.

-

C1 (ipso-C to Br): The carbon directly attached to the bromine atom is subject to the "heavy atom effect." While bromine is electronegative, the large electron cloud causes increased shielding, shifting the signal upfield relative to other substituted carbons like C2 and C4.[1][8]

-

C2, C4 (Substituted Carbons): These carbons, bonded to the methyl and bromomethyl groups respectively, are expected to be the most downfield of the aromatic signals due to substitution.

-

C3, C5, C6 (Protonated Carbons): These carbons will appear within the standard aromatic region, with their precise shifts influenced by their proximity to the various substituents.

-

-

Aliphatic Carbons (20-35 ppm):

-

-CH₂Br Carbon (δ ~33 ppm): The strong deshielding effect of the directly attached bromine atom shifts this carbon's signal significantly downfield for an sp³ carbon.

-

-CH₃ Carbon (δ ~20 ppm): This signal appears in the expected upfield region for an alkyl carbon.

-

Experimental Protocol: NMR Sample Preparation and Data Acquisition

Achieving high-quality, reproducible NMR data is critically dependent on meticulous sample preparation and proper spectrometer operation.[4]

Caption: Standard workflow for NMR sample preparation and data acquisition.

Step-by-Step Methodology

-

Sample Weighing: Accurately weigh 10-20 mg of this compound for a standard ¹H NMR spectrum. For ¹³C NMR, a higher concentration (20-50 mg) is recommended due to the lower natural abundance of the ¹³C isotope.[4][9]

-

Solvent Selection and Dissolution: Choose a suitable deuterated solvent that completely dissolves the sample. Deuterated chloroform (CDCl₃) is an excellent choice for this compound. Add approximately 0.6-0.7 mL of the solvent to the sample in a clean, dry vial.[4][10]

-

Homogenization: Gently vortex or sonicate the vial to ensure the sample is fully dissolved. A homogenous solution is critical for achieving sharp, well-resolved peaks.[4]

-

Transfer to NMR Tube: Using a Pasteur pipette, carefully transfer the solution into a high-quality, clean 5 mm NMR tube. Avoid introducing any solid particulates, as they can disrupt the magnetic field homogeneity.[10][11] The final sample height in the tube should be approximately 4-5 cm.[4]

-

Spectrometer Operations:

-

Locking: The spectrometer locks onto the deuterium signal of the solvent to compensate for any magnetic field drift.

-

Shimming: The magnetic field is homogenized across the sample volume by adjusting the shim coils. This process is crucial for maximizing spectral resolution and minimizing peak broadening.[1]

-

Tuning and Acquisition: The probe is tuned to the appropriate frequency (e.g., ¹H or ¹³C), and the acquisition parameters (e.g., number of scans, pulse angle) are set before initiating the experiment.[4]

-

Conclusion

The NMR spectra of this compound are highly characteristic and directly reflect its unique molecular structure. The ¹H NMR spectrum is defined by three distinct aromatic signals with clear ortho and meta coupling, alongside two sharp singlets for the benzylic and methyl protons. The ¹³C NMR spectrum is expected to show nine unique signals, with the chemical shifts of the aliphatic and aromatic carbons being heavily influenced by the inductive and heavy-atom effects of the bromine substituents. This guide provides the foundational knowledge and practical protocols for researchers to confidently acquire, interpret, and utilize NMR data for the unambiguous identification and characterization of this compound.

References

- ALWSCI. (2025, July 24). How To Prepare And Run An NMR Sample. ALWSCI Blogs.

- BenchChem. (n.d.). Interpreting Complex NMR Spectra of Halogenated Aromatic Compounds. BenchChem Technical Support Center.

- Echemi. (n.d.). This compound | 27561-51-9. Echemi.

- MIT OpenCourseWare. (n.d.).

- Organomation. (n.d.). NMR Sample Preparation: The Complete Guide.

- Scribd. (n.d.).

- Iowa State University. (n.d.). NMR Sample Preparation.

- Chemistry LibreTexts. (2023, January 29).

- YouTube. (2018, December 11). Chemical Shift In NMR Spectroscopy.

- BenchChem. (n.d.).

- Doc Brown's Chemistry. (n.d.). 13C NMR spectrum of 1-bromo-2-methylpropane.

- Chemistry Stack Exchange. (2018, January 10). Assigning the 13C NMR spectrum of bromobenzene and 4-bromobenzophenone.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. youtube.com [youtube.com]

- 4. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 5. echemi.com [echemi.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. 13C nmr spectrum of 1-bromo-2-methylpropane C4H9Br (CH3)2CHCH2Br analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of 1-bromo-2-methylpropane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 9. organomation.com [organomation.com]

- 10. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 11. ocw.mit.edu [ocw.mit.edu]

IR spectrum of 4-Bromo-3-methylbenzyl bromide

An In-depth Technical Guide to the Infrared Spectrum of 4-Bromo-3-methylbenzyl bromide

Authored by a Senior Application Scientist

This technical guide provides a comprehensive analysis of the Fourier-Transform Infrared (FTIR) spectrum of 4-Bromo-3-methylbenzyl bromide, a crucial intermediate in pharmaceutical and fine chemical synthesis. As direct experimental spectra for this specific compound are not widely published, this document synthesizes foundational spectroscopic principles and data from analogous structures to present a robust, predictive interpretation. The guide is structured to provide researchers, scientists, and drug development professionals with the theoretical underpinnings, a practical experimental workflow, and a detailed analysis of the molecule's vibrational characteristics.

Introduction: The Role of IR Spectroscopy in Structural Elucidation

Infrared (IR) spectroscopy is an indispensable analytical technique in organic chemistry, enabling the identification of functional groups within a molecule. By measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending, and rocking), an IR spectrum provides a unique "molecular fingerprint." For a compound like 4-Bromo-3-methylbenzyl bromide, which possesses multiple functional groups—a substituted aromatic ring, alkyl halides, and a methyl group—IR spectroscopy serves as a rapid and powerful tool for structural verification, quality control, and reaction monitoring. Understanding its spectral features is paramount for confirming its identity and purity during multi-step synthetic processes.

Molecular Structure and Theoretical Vibrational Modes

The structure of 4-Bromo-3-methylbenzyl bromide dictates its infrared spectrum. The molecule is a trisubstituted benzene derivative, which significantly influences the vibrational modes of the aromatic ring compared to unsubstituted benzene.[1][2]

Caption: Molecular Structure of 4-Bromo-3-methylbenzyl bromide.

The key vibrational modes can be predicted by dissecting the structure:

-

Aromatic C-H Stretches: The C-H bonds on the benzene ring will stretch at frequencies slightly above 3000 cm⁻¹.[3][4]

-

Aliphatic C-H Stretches: The C-H bonds in the methyl (CH₃) and bromomethyl (CH₂Br) groups will exhibit stretching vibrations just below 3000 cm⁻¹.[4]

-

Aromatic C=C Ring Stretches: The carbon-carbon double bonds within the aromatic ring produce a series of characteristic absorptions in the 1600-1400 cm⁻¹ region.[5][6]

-

Aliphatic C-H Bending: The methyl and methylene groups will show scissoring and rocking deformations, typically in the 1465-1370 cm⁻¹ range.

-

C-H Out-of-Plane (OOP) Bending: The C-H bonds on the ring also bend out of the plane of the ring. The pattern of these strong absorptions in the 900-675 cm⁻¹ region is highly diagnostic of the ring's substitution pattern.[3][6]

-

C-Br Stretches: Both the aryl C-Br and the alkyl C-Br bonds are expected to produce absorptions in the low-frequency fingerprint region, generally between 600 and 500 cm⁻¹.[7]

Experimental Protocol: Acquiring the FTIR Spectrum

The following protocol describes a standard method for obtaining a high-quality IR spectrum of a solid sample like 4-Bromo-3-methylbenzyl bromide using the potassium bromide (KBr) pellet technique. This method minimizes spectral interference and is ideal for crystalline or powdered solids.

Caption: Workflow for FTIR Spectrum Acquisition via KBr Pellet Method.

I. Materials and Equipment

-

4-Bromo-3-methylbenzyl bromide (solid)

-

Spectroscopic grade Potassium Bromide (KBr), thoroughly dried

-

Agate mortar and pestle

-

Pellet press die set and hydraulic press

-

FTIR spectrometer

-

Spatula and analytical balance

II. Step-by-Step Methodology

-

Background Spectrum: Ensure the spectrometer's sample compartment is empty and clean. Acquire a background spectrum to account for atmospheric CO₂ and H₂O, as well as any instrumental artifacts.

-

Sample Preparation: Weigh approximately 1-2 mg of the sample and 100-200 mg of dry KBr. Combine them in the agate mortar.

-

Homogenization: Gently grind the sample and KBr together with the pestle for several minutes until a fine, homogeneous powder is obtained. The mixture should have a consistent, slightly opaque appearance.

-

Pellet Formation: Transfer a portion of the powdered mixture into the pellet press die. Assemble the die and place it in the hydraulic press. Apply pressure (typically 8-10 tons) for 2-3 minutes. The pressure removes void spaces and sinters the KBr into a thin, transparent, or translucent disc.

-

Spectral Acquisition: Carefully remove the KBr pellet from the die and place it in the designated sample holder within the FTIR spectrometer. Acquire the IR spectrum, typically scanning from 4000 cm⁻¹ to 400 cm⁻¹.

-

Data Processing: The resulting spectrum should be baseline-corrected to ensure accurate peak identification.

Spectral Analysis and Interpretation

The following table summarizes the predicted characteristic absorption bands for 4-Bromo-3-methylbenzyl bromide. The interpretation is based on established correlation tables and an understanding of how the electronic and mass effects of the substituents influence vibrational frequencies.[8]

| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment |

| 3100-3030 | Medium-Weak | Aromatic C-H Stretch[3] |

| 2975-2950 | Medium-Weak | Asymmetric C-H Stretch (CH₃) |

| 2930-2915 | Medium-Weak | Asymmetric C-H Stretch (CH₂) |

| 2880-2860 | Weak | Symmetric C-H Stretch (CH₃ & CH₂) |

| 1605-1590 | Medium | Aromatic C=C Ring Stretch[3][4] |

| 1470-1450 | Medium | Aromatic C=C Ring Stretch & CH₂ Scissoring |

| 1385-1375 | Medium-Weak | Symmetric C-H Bend (CH₃ Umbrella Mode) |

| ~1210 | Strong | CH₂ Wagging (Benzylic) |

| 890-870 | Strong | C-H Out-of-Plane Bending (1,2,4-Trisubstituted) |

| 820-800 | Strong | C-H Out-of-Plane Bending (1,2,4-Trisubstituted) |

| 650-550 | Medium-Strong | C-Br Stretch (Aryl) |

| 600-500 | Medium-Strong | C-Br Stretch (Alkyl)[7] |

Detailed Discussion:

-

C-H Stretching Region (3100-2850 cm⁻¹): A key diagnostic feature is the presence of peaks both above and below 3000 cm⁻¹. The weaker absorptions from 3100-3030 cm⁻¹ are definitive evidence of the aromatic C-H bonds.[4][6] The sharper, more intense peaks just below 3000 cm⁻¹ correspond to the aliphatic C-H stretches of the methyl and bromomethyl groups.

-

Aromatic Ring Region (1610-1450 cm⁻¹): At least two distinct bands are expected here, arising from the stretching vibrations of the C=C bonds within the benzene ring.[3] Their exact positions and intensities are modulated by the substituents.

-

Fingerprint Region (< 1400 cm⁻¹): This region is complex but contains highly valuable information.

-

C-H Bending: The symmetric bend for the methyl group (umbrella mode) should be visible near 1380 cm⁻¹. The CH₂ group of the benzyl bromide moiety will exhibit a strong wagging band, often seen around 1210 cm⁻¹.

-

Out-of-Plane (OOP) Bending: For a 1,2,4-trisubstituted ring, two strong bands are typically expected in the 900-800 cm⁻¹ range.[3] The precise location of these bands is one of the most reliable indicators of this specific substitution pattern.

-

C-Br Stretching: The C-Br bonds, due to the heavy bromine atom, vibrate at low frequencies. Two distinct C-Br stretches may be present: one for the C(sp²)-Br bond on the ring and one for the C(sp³)-Br bond of the bromomethyl group. These bands are expected in the 650-500 cm⁻¹ range and confirm the presence of both bromine atoms.[7]

-

Application in Synthesis Monitoring

IR spectroscopy is an excellent tool for monitoring the synthesis of 4-Bromo-3-methylbenzyl bromide, which is often prepared from 4-bromo-3-methyltoluene via free-radical bromination (e.g., using N-bromosuccinimide).

-

Monitoring Reaction Progress: An analyst can track the reaction by observing the decrease in the intensity of the benzylic C-H bending modes of the starting toluene's methyl group (~1380 cm⁻¹) and the concurrent appearance of the characteristic CH₂ wagging (~1210 cm⁻¹) and C-Br stretch (~600-500 cm⁻¹) of the benzyl bromide product.

-

Identifying Impurities: The presence of unreacted starting material would be evident from the characteristic pattern of the 4-bromo-3-methyltoluene spectrum. Over-bromination, leading to 4-bromo-3-methylbenzylidene dibromide, could be detected by the near-complete disappearance of the aliphatic C-H stretching bands.

Conclusion

The infrared spectrum of 4-Bromo-3-methylbenzyl bromide is characterized by a unique combination of absorptions that unequivocally confirm its structure. The key diagnostic features include the aromatic C-H stretches above 3000 cm⁻¹, the aliphatic C-H stretches below 3000 cm⁻¹, the specific pattern of C=C ring stretches, the strong C-H out-of-plane bending bands indicative of 1,2,4-trisubstitution, and the low-frequency C-Br stretching vibrations. This guide provides the foundational knowledge for researchers to confidently use FTIR spectroscopy for the identification, quality assessment, and synthetic monitoring of this important chemical intermediate.

References

- IR Spectroscopy Tutorial: Aromatics. (n.d.). University of Colorado Boulder, Department of Chemistry.

- Spectroscopy of Aromatic Compounds. (2023, September 20). OpenStax.

- Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition. (n.d.). OpenStax adaptation.

- Table of Characteristic IR Absorptions. (n.d.). Michigan State University, Department of Chemistry.

- Spectroscopy of Aromatic Compounds. (2024, September 26). Chemistry LibreTexts.

- Spectroscopic Analysis of Electronic Transitions and Vibrational Modes in Substituted Benzene Derivatives. (n.d.). IJERMT.

- ANALYSIS of the Alternation of Vibration Modes on the Ring STRUCTURE of Mono-Substituted and Di-Substituted Benzene. (2008, May 20). MARM-ACS.

- Consistent assignment of the vibrations of monosubstituted benzenes. (2011, September 19). AIP Publishing.

- An In-depth Technical Guide to the Infrared Spectrum of 4-(Benzyloxy)-2-bromo-1-fluorobenzene. (n.d.). Benchchem.

Sources

- 1. marmacs.org [marmacs.org]

- 2. pubs.aip.org [pubs.aip.org]

- 3. orgchemboulder.com [orgchemboulder.com]

- 4. uanlch.vscht.cz [uanlch.vscht.cz]

- 5. 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry | OpenStax [openstax.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. ijermt.org [ijermt.org]

An In-depth Technical Guide to the Mass Spectrometry of 1-Bromo-4-(bromomethyl)-2-methylbenzene

This technical guide provides a comprehensive overview of the mass spectrometric analysis of 1-Bromo-4-(bromomethyl)-2-methylbenzene (C₈H₈Br₂), a dibrominated xylene derivative. This document is intended for researchers, scientists, and professionals in drug development and analytical chemistry who utilize mass spectrometry for structural elucidation and impurity profiling. We will delve into the theoretical underpinnings of its ionization and fragmentation behavior, present a robust analytical protocol, and interpret the resulting mass spectrum with an emphasis on the unique isotopic patterns of bromine.

Introduction: The Analytical Significance of this compound

This compound is a valuable bifunctional building block in organic synthesis, often employed in the construction of more complex molecules in pharmaceutical and materials science research. Its reactivity is dictated by the two bromine substituents: one attached directly to the aromatic ring and the other to a benzylic position. Verifying the structure and purity of this compound and its subsequent products is critical, and mass spectrometry stands as a primary tool for this purpose. Understanding its behavior in the mass spectrometer is not merely an academic exercise but a practical necessity for reaction monitoring, quality control, and regulatory compliance.

The presence of two bromine atoms imparts a highly characteristic isotopic signature in the mass spectrum, which serves as a definitive diagnostic marker. This guide will elucidate this feature and other key fragmentation pathways that allow for the unambiguous identification of this molecule.

Ionization and Isotopic Signature: The Bromine Doublet's Tale

For a volatile and thermally stable molecule like this compound, Electron Ionization (EI) is the most common and informative ionization technique. In the EI source, the analyte is bombarded with high-energy electrons (typically 70 eV), leading to the ejection of an electron from the molecule and the formation of a molecular ion (M⁺•).

A pivotal aspect of the mass spectrum of any bromine-containing compound is the natural isotopic abundance of bromine. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance (approximately 50.7% and 49.3%, respectively).[1] This 1:1 isotopic ratio creates a distinct pattern in the mass spectrum for any ion containing bromine.

For a molecule with two bromine atoms, such as our target compound, the molecular ion region will exhibit a characteristic triplet of peaks: M⁺, (M+2)⁺, and (M+4)⁺. This arises from the statistical probability of the different combinations of ⁷⁹Br and ⁸¹Br isotopes in the ion:

-

M⁺: Contains two ⁷⁹Br atoms.

-

(M+2)⁺: Contains one ⁷⁹Br and one ⁸¹Br atom.

-

(M+4)⁺: Contains two ⁸¹Br atoms.

The relative intensities of these peaks will be in an approximate ratio of 1:2:1, a clear and unmistakable signature of a dibrominated compound.[2]

Predicted Fragmentation Pathways under Electron Ionization

The fragmentation of the this compound molecular ion is driven by the relative stability of the resulting fragment ions and neutral losses. The presence of a benzylic bromide provides a particularly favorable cleavage pathway.

Primary Fragmentation: The Benzylic Cleavage